molecular formula C22H20N2O7S2 B2579468 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline CAS No. 702647-90-3

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline

Cat. No. B2579468
CAS RN: 702647-90-3
M. Wt: 488.53
InChI Key: XTTOWJJBQDIPMN-UHFFFAOYSA-N
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Description

“N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline” is a complex organic compound. It likely contains a benzenesulfonyl group, which is a common moiety in medicinal chemistry and drug design .

Scientific Research Applications

Catalytic Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline and its derivatives have been investigated for their catalytic properties. For instance, a Nickel (II) complex bearing diaminobenzene and sulfonamide was synthesized and found to effectively catalyze the reduction of nitrobenzenes in the presence of NaBH4 in water. This complex showcased a conversion rate of 62.5% for the reduction of 2-nitroaniline, pointing towards its potential application in catalytic reactions and green chemistry due to the environmentally benign nature of the reaction products (Dayan et al., 2019).

Synthesis Applications

The compound has also been utilized in the synthesis of acylamino acid anilides and p-nitroanilides, demonstrating its role in the synthesis of complex organic molecules. The reaction mechanisms involving this compound and its derivatives have been explored, highlighting the compound's relevance in the synthesis of various organic compounds and potentially in the pharmaceutical industry (Chen & Benoiton, 1978).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of this compound have been used as intermediates for the development of methods aimed at detecting contaminants in consumer products like hair dyes. For example, an ionic liquid medium was employed to improve the separation and quantitation of aromatic amines, showcasing the compound's utility in enhancing analytical methods (Lizier & Zanoni, 2012).

Mechanism of Action

While the exact mechanism of action for “N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline” is not available, benzenesulfonyl derivatives have been studied for their inhibitory activity against human neutrophil elastase (hNE), an enzyme involved in inflammatory responses .

properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S2/c1-2-31-17-13-14-20(21(15-17)24(25)26)23-16-22(32(27,28)18-9-5-3-6-10-18)33(29,30)19-11-7-4-8-12-19/h3-16,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOWJJBQDIPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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